molecular formula C4H3I2N3 B1589470 4,6-Diiodopyrimidin-5-amine CAS No. 454685-58-6

4,6-Diiodopyrimidin-5-amine

Cat. No.: B1589470
CAS No.: 454685-58-6
M. Wt: 346.9 g/mol
InChI Key: YKCUYWBKUSVPSM-UHFFFAOYSA-N
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Description

4,6-Diiodopyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C4H3I2N3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two iodine atoms at positions 4 and 6 and an amino group at position 5 on the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4,6-Diiodopyrimidin-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs for the treatment of infectious diseases and cancer.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and materials science for the development of new materials with unique properties.

Safety and Hazards

The safety information for 4,6-Diiodopyrimidin-5-amine includes several hazard statements such as H302, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodopyrimidin-5-amine typically involves the iodination of pyrimidine derivatives. One common method is the reaction of 5-aminopyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at positions 4 and 6.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to achieve the desired purity levels. Techniques such as recrystallization, chromatography, and distillation are commonly employed in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diiodopyrimidin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation and Reduction Reactions: The amino group at position 5 can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Hydrogen peroxide, nitric acid; carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; carried out in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

Major Products:

  • Substituted pyrimidines with various functional groups at positions 4 and 6.
  • Nitro or amine derivatives at position 5.

Mechanism of Action

The mechanism of action of 4,6-Diiodopyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in various biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in microorganisms and cancer cells. The presence of iodine atoms enhances its binding affinity to target proteins, making it a potent bioactive molecule.

Comparison with Similar Compounds

    5-Amino-4,6-dichloropyrimidine: Similar structure with chlorine atoms instead of iodine. It is used in the synthesis of antiviral and anticancer agents.

    2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups at positions 4 and 6. It is investigated for its potential as an anti-inflammatory and antiviral agent.

    4,6-Dichloro-5-nitropyrimidine: Contains nitro and chlorine groups. It is used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 4,6-Diiodopyrimidin-5-amine is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and biological activity. The iodine atoms enhance its ability to participate in various chemical reactions and increase its binding affinity to biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4,6-diiodopyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3I2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCUYWBKUSVPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3I2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473304
Record name 4,6-diiodopyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454685-58-6
Record name 4,6-diiodopyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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